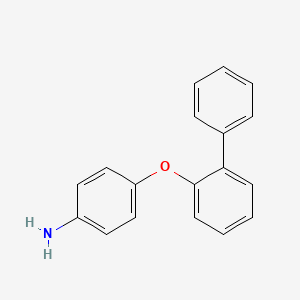

4-(2-Phenylphenoxy)aniline

Vue d'ensemble

Description

Chemical Reactions Analysis

Anilines have been studied extensively as reductants of environmental oxidants such as manganese dioxide . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Physical and Chemical Properties Analysis

Anilines, in general, have high melting and boiling points due to the existence of hydrogen bonds . They can make hydrogen bonds with water, but due to the large phenyl group, the solubility of aniline is low .Applications De Recherche Scientifique

Chemical Synthesis and Modification

One study describes the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) to produce acetyldiarylamines and corresponding phenols, highlighting a method for introducing hydroxy groups and phenyl groups into aniline derivatives, which could be applicable to the synthesis or modification of 4-(2-Phenylphenoxy)aniline under certain conditions (Itoh et al., 2002).

Metabolite Synthesis

Another study focuses on the synthesis and characterization of diclofenac metabolites, including the preparation of anilines from phenol, indicating the role of this compound analogs in pharmaceutical metabolite research (Kenny et al., 2004).

Environmental Chemistry

The degradation of aromatic compounds like aniline in aqueous solutions through sonolysis demonstrates the environmental applications of this compound and similar compounds in water treatment and pollution mitigation (Jiang et al., 2002).

Corrosion Inhibition

Research on Schiff bases derived from aniline derivatives as corrosion inhibitors for metals in acidic solutions shows the industrial application of this compound in protecting metals from corrosion, which is crucial in extending the life of metal structures and components (Daoud et al., 2014).

Material Science

The synthesis and magnetic, thermal studies of Schiff base complexes, including those derived from aniline compounds, illustrate the role of this compound in creating materials with potential applications in electronics and photonics (Osowole, 2011).

Safety and Hazards

While specific safety data for 4-(2-Phenylphenoxy)aniline is not available, aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under several categories including flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, serious eye damage/eye irritation, skin sensitization, germ cell mutagenicity, carcinogenicity, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) .

Orientations Futures

While specific future directions for 4-(2-Phenylphenoxy)aniline are not available, polyaniline-based hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties . These hydrogels have potential applications in drug delivery, biomedical devices, tissue engineering, storage devices, sensors, photocatalysis, and adsorption .

Mécanisme D'action

Target of Action

4-(2-Phenylphenoxy)aniline, also known as aniline or aminobenzene, is a type of arylamine . The primary targets of this compound are likely to be enzymes or receptors that interact with amines.

Mode of Action

It is known that aniline derivatives can act as nucleophilic catalysts in acylhydrazone formation and exchange . This suggests that this compound might interact with its targets through a similar mechanism, possibly leading to changes in the structure or function of the target molecules .

Biochemical Pathways

Aniline derivatives have been shown to be involved in the production of indoles in certain bacteria when exposed to aniline . This suggests that this compound might influence similar pathways, potentially affecting the synthesis or degradation of indoles or other related compounds .

Pharmacokinetics

The pharmacokinetics of a drug can depend on various factors, including the drug’s chemical properties and patient-related factors such as renal function, genetic makeup, sex, and age .

Result of Action

Given its potential role as a nucleophilic catalyst, it might influence the formation or exchange of certain compounds, potentially leading to changes in cellular function or structure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s reactivity and interactions with its targets . .

Propriétés

IUPAC Name |

4-(2-phenylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c19-15-10-12-16(13-11-15)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQOXRDNGHWDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327889 | |

| Record name | 4-(2-phenylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195062 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

212189-56-5 | |

| Record name | 4-(2-phenylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2990567.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2990570.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2990572.png)

![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)

![ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2990582.png)